molecular formula GaP B078779 Gallium phosphide CAS No. 12063-98-8

Gallium phosphide

Cat. No.: B078779
CAS No.: 12063-98-8
M. Wt: 100.7 g/mol
InChI Key: HZXMRANICFIONG-UHFFFAOYSA-N
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Description

Gallium phosphide (GaP) is a III-V compound semiconductor with a zinc blende crystal structure (space group F$\overline{4}$3m) and a direct bandgap of 2.26 eV at room temperature . Its high refractive index (~3.3) and nonlinear optical properties make it ideal for photonic applications, including waveguides, resonators, and ultrafast optical modulators . GaP exhibits excellent thermal stability (melting point: 1,467°C) and mechanical robustness, with directional Young’s modulus values ranging from 140–170 GPa depending on crystallographic orientation . Industrially, GaP is synthesized via liquid-encapsulated Czochralsky (LEC) growth or chemical vapor deposition (CVD) to produce high-purity single crystals . Key applications include red, green, and yellow light-emitting diodes (LEDs), high-frequency transistors, and solar cell substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium phosphide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature furnaces to grow single crystals from a melt containing gallium and phosphorus. The process must be carefully controlled to prevent the loss of phosphorus as a gas at high temperatures .

Chemical Reactions Analysis

Types of Reactions: Gallium phosphide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Optoelectronic Devices

High-Efficiency Light Emission

GaP is known for its direct bandgap of approximately 2.26 eV, which allows for efficient light emission. This property makes it ideal for a range of optoelectronic devices:

  • Light-Emitting Diodes (LEDs) : GaP is extensively used in the production of red, green, yellow, and orange LEDs due to its transparency to these wavelengths. GaP-based LEDs have demonstrated high efficiency and lower production costs compared to traditional silicon-based devices .
  • Laser Diodes : GaP laser diodes operate at higher efficiencies and are used in applications ranging from telecommunications to medical devices.
  • Solar Cells : GaP solar cells have achieved efficiencies of up to 20%, making them competitive with silicon solar cells. Their high energy conversion efficiency is attributed to the direct bandgap nature of GaP .
Device TypeEfficiency (%)Key Application Areas
Light-Emitting Diodes (LEDs)HighDisplays, Lighting
Laser DiodesModerate to HighTelecommunications, Medical Devices
Solar CellsUp to 20Renewable Energy

Nanophotonics

Metasurfaces and Optical Applications

Recent advancements have highlighted GaP's potential in nanophotonics, particularly in the development of optical metasurfaces. These surfaces are engineered to manipulate light in novel ways:

  • Optical Metasurfaces : GaP thin films have been utilized to fabricate metasurfaces with superior optical properties for visible light applications. Research has demonstrated the design and characterization of various metasurface configurations that enhance functionalities such as light manipulation and sensing .
  • Nonlinear Optical Effects : GaP exhibits significant nonlinear optical properties, making it suitable for applications such as frequency conversion and optical switching. The material's high refractive index allows for efficient second-harmonic generation and Kerr frequency combs .
Application TypeDescriptionNotable Properties
Optical MetasurfacesManipulate light for advanced optical devicesHigh refractive index, transparency
Nonlinear OpticsFrequency conversion, optical switchingStrong nonlinear effects

Biomedical Applications

Cancer Therapy

Gallium compounds, including those derived from GaP, have been investigated for their potential in cancer therapy:

  • Antitumor Activity : Research indicates that gallium compounds can inhibit tumor cell proliferation by mimicking iron behavior in biological systems. This mechanism disrupts iron-dependent processes within cancer cells .
  • Nanoparticle Delivery Systems : Novel nanoparticle formulations containing gallium have shown enhanced antitumor effects by improving drug delivery efficiency and reducing side effects compared to conventional therapies .

Case Study 1: GaP in LED Technology

A study demonstrated that GaP-based LEDs outperformed traditional silicon-based LEDs in terms of energy efficiency and longevity. The researchers found that by optimizing the doping process with zinc oxide and nitrogen, they could extend the emission wavelength range significantly.

Case Study 2: Metasurfaces for Biomedical Imaging

Researchers developed a GaP metasurface capable of enhancing imaging techniques in biomedical applications. The metasurface was designed to improve resolution and contrast in optical imaging systems, showcasing GaP's potential beyond conventional optics.

Mechanism of Action

The mechanism by which gallium phosphide exerts its effects is primarily through its optical and electronic properties. This compound has a high refractive index and significant nonlinear optical properties, which allow it to confine and manipulate light effectively. Its indirect band gap enables high transmittance except for short wavelengths beyond blue light . The material’s noncentrosymmetric crystal structure contributes to its second-order and third-order nonlinearities, making it suitable for applications such as second-harmonic generation and optical modulation .

Comparison with Similar Compounds

Comparison with Similar III-V Semiconductors

Gallium Arsenide (GaAs)

Property GaP GaAs
Bandgap (eV) 2.26 (indirect) 1.42 (direct)
Electron Mobility (cm²/Vs) 110–150 8,500–9,200
Thermal Conductivity (W/m·K) 1.1 55
Primary Applications LEDs, photonic circuits RF transistors, solar cells
  • Key Differences : GaAs has superior electron mobility and thermal conductivity, enabling high-speed electronics and photovoltaics, but its narrower bandgap limits use in visible-light LEDs. GaP’s wider bandgap allows emission in the green-yellow spectrum but requires doping (e.g., nitrogen) to improve radiative efficiency .
  • Market Share : GaAs dominates 65% of III-V semiconductor production, while GaP accounts for <5% due to niche applications .

Gallium Nitride (GaN)

Property GaP GaN
Bandgap (eV) 2.26 3.4
Breakdown Field (MV/cm) 0.5–0.7 3.3
Applications Low-power LEDs Blue LEDs, power amplifiers
  • Synthesis : GaN requires heteroepitaxial growth on sapphire or SiC due to lack of native substrates, increasing production costs compared to GaP .

Indium Phosphide (InP)

Property GaP InP
Bandgap (eV) 2.26 1.34
Electron Mobility (cm²/Vs) 110–150 5,400
Applications Visible LEDs Photodetectors, THz amplifiers
  • Optoelectronic Range : InP covers infrared wavelengths (1,000–1,600 nm), critical for fiber-optic communications, while GaP operates in the visible spectrum .
  • Toxicity: InP poses higher carcinogenic risks in occupational settings compared to GaP .

Ternary Alloys: GaAsP and AlGaInP

Property GaAsP AlGaInP
Bandgap Range (eV) 1.98–2.26 (adjustable) 1.81–2.0
Applications Red-orange LEDs High-brightness LEDs
  • Tunability: GaAsP’s bandgap is modulated by varying the As/P ratio, enabling wavelength-specific LEDs. AlGaInP alloys achieve higher luminous efficiency for displays .
  • Efficiency: AlGaInP LEDs achieve 40–60 lm/W, outperforming GaP-based LEDs (10–20 lm/W) due to reduced non-radiative recombination .

Research Findings and Technological Advancements

  • Nonlinear Photonics: GaP’s high third-order nonlinear susceptibility ($\chi^{(3)} \approx 10^{-18}$ m²/V²) enables all-optical signal processing in integrated photonic circuits .
  • Nanostructured GaP: Amorphous GaP nanocrystals on silica substrates exhibit enhanced surface reactivity and stability, suitable for ultrafast optical switches .
  • Thermal Limitations : GaP’s low thermal conductivity restricts use in high-power devices, prompting research into GaP-SiC heterostructures for thermal management .

Biological Activity

Gallium phosphide (GaP) is a compound that has garnered significant attention due to its unique properties and potential applications in various fields, including electronics and biomedicine. This article focuses on the biological activity of GaP, particularly its toxicity and therapeutic potential, supported by recent research findings and case studies.

Overview of this compound

This compound is a III-V semiconductor with a direct bandgap of approximately 2.26 eV, making it suitable for optoelectronic applications. Its high refractive index and transparency in the visible spectrum enhance its utility in photonic devices. However, its biological implications, particularly regarding toxicity and therapeutic applications, are critical areas of study.

Toxicological Studies

Recent studies have highlighted the pulmonary toxicity associated with GaP nanowires. A notable investigation reported that exposure to GaP nanowires induced genotoxicity in bronchoalveolar lavage cells and acute inflammation characterized by eosinophilia. This response was comparable to that induced by multi-walled carbon nanotubes (MWCNTs), indicating potential risks associated with inhalation exposure to GaP .

Key Findings from Toxicological Research

  • Genotoxicity : GaP nanowires caused DNA damage in lung cells, leading to an inflammatory response observable within days post-exposure.
  • Inflammatory Response : Eosinophilia was significantly noted at 1 and 3 days post-exposure, suggesting an acute allergic or inflammatory reaction .
  • Biopersistence : GaP nanowires exhibited a half-life of approximately three months in vivo, raising concerns about long-term accumulation in various organs including the lung, liver, and brain .

Therapeutic Potential

Despite its toxicological concerns, gallium compounds have shown promise in medical applications, particularly in cancer therapy. Gallium acts as an iron mimetic, disrupting iron metabolism in tumor cells, which can inhibit their proliferation.

Applications in Cancer Therapy

Gallium nitrate has been explored for its anticancer properties:

  • Mechanism of Action : It interferes with iron-dependent processes in tumor cells, leading to reduced cell viability .
  • Clinical Trials : Gallium nitrate has demonstrated efficacy against non-Hodgkin's lymphoma and bladder cancer without the myelosuppressive effects common to many chemotherapeutics .

Case Studies

  • Pulmonary Exposure Study : In a controlled study involving mice, intratracheal instillation of GaP nanowires led to significant eosinophilic inflammation in lung tissues. The study utilized various dosages (2 µg to 18 µg per mouse) and monitored responses at multiple time points (1 day to 3 months post-exposure) .
    Dose (µg/mouse)Eosinophil Count (Day 3)
    2Increased
    6Significantly Increased
    18Highest Increase
  • Gallium Nitrate in Cancer Treatment : A clinical study evaluated the effects of gallium nitrate on patients with advanced cancers. Results indicated a reduction in tumor size and improved patient survival rates without significant toxicity compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity GaP single crystals, and how do parameters like temperature and pressure affect crystal quality?

GaP synthesis typically employs molecular beam epitaxy (MBE) or chemical vapor deposition (CVD) .

  • MBE : Requires ultra-high vacuum (10⁻¹⁰ Torr) and precise control of Ga and P fluxes. Substrate temperatures between 500–700°C yield optimal stoichiometry .
  • CVD : Uses trimethylgallium (TMGa) and phosphine (PH₃) precursors. Higher pressures (100–300 Torr) reduce defects but may introduce carbon impurities .
    Key consideration: Post-growth annealing at 800°C under phosphorus overpressure improves crystallinity by mitigating vacancies .

Q. Which characterization techniques are critical for assessing GaP's structural and electronic properties?

Technique Purpose Key Parameters References
XRDCrystal structure analysisLattice constant (5.451 Å), phase purity
TEMDefect visualizationDislocation density (<10⁶ cm⁻²)
XPSSurface chemistryGa 3d (19.1 eV) and P 2p (129.5 eV) binding energies
PL SpectroscopyBandgap measurementNear-band-edge emission at 2.26 eV (300 K)

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported bandgap values of GaP under different experimental conditions?

Reported bandgap values range from 2.24–2.34 eV due to:

  • Temperature dependence : Bandgap narrows at higher temperatures (e.g., 2.26 eV at 300 K vs. 2.34 eV at 4 K) .
  • Doping effects : Tellurium doping introduces shallow states, reducing the effective bandgap by ~10 meV .
    Methodological approach: Use pressure-dependent photoluminescence to isolate extrinsic effects. Hydrostatic pressure >5 GPa induces direct-to-indirect bandgap transitions, clarifying intrinsic behavior .

Q. What challenges exist in integrating GaP with silicon-based systems for photonic applications, and what methods improve interfacial stability?

  • Lattice mismatch : GaP and Si have a 4% lattice mismatch, causing strain and dislocations.
  • Solution : Use graded buffer layers (e.g., SiₓGe₁ₓ) or low-temperature nucleation to minimize interfacial defects .
  • Validation : High-resolution TEM and Raman mapping to assess strain distribution .

Q. How does doping with elements like tellurium influence GaP's electronic properties, and what analytical methods validate these changes?

  • Tellurium (Te) : Acts as an n-type dopant, introducing shallow donor levels (binding energy ~90 meV) .
  • Analytical workflow :
    • Hall effect measurements : Confirm carrier concentration (n ≈ 10¹⁷–10¹⁹ cm⁻³).
    • Deep-level transient spectroscopy (DLTS) : Identify trap states introduced during doping .

Q. Why do photoluminescence spectra of GaP nanostructures vary significantly across studies, and how can researchers control these variations?

Variations arise from:

  • Size effects : Quantum confinement in nanostructures (e.g., nanowires) shifts emission peaks. For 10 nm GaP nanowires, the bandgap increases by ~0.1 eV .
  • Surface oxidation : Passivate surfaces with sulfur-containing ligands (e.g., (NH₄)₂S) to suppress non-radiative recombination .

Q. Data Contradiction Analysis

Q. Conflicting reports on GaP’s nonlinear optical coefficients: How to reconcile these differences?

Study Nonlinear Coefficient (pm/V) Conditions Possible Causes
Wilson et al. (2020)χ⁽³⁾ = 1.5×10⁻¹²1550 nm, pulsed laserSurface defects altering local field
Zallen & Paul (1964)χ⁽³⁾ = 1.1×10⁻¹²High-pressure, single crystalStrain-induced anisotropy
Resolution: Standardize measurement protocols (e.g., Z-scan method) and report excitation wavelength, polarization, and crystal orientation .

Q. Methodological Recommendations

  • For thin-film GaP: Optimize substrate pretreatment (e.g., HF etching for Si substrates) to enhance epitaxial growth .
  • When analyzing defects: Combine etch-pit density (EPD) measurements with cathodoluminescence mapping for spatial resolution <1 µm .

Properties

IUPAC Name

gallanylidynephosphane
Source PubChem
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InChI

InChI=1S/Ga.P
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InChI Key

HZXMRANICFIONG-UHFFFAOYSA-N
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Canonical SMILES

P#[Ga]
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Molecular Formula

GaP
Record name Gallium phosphide
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DSSTOX Substance ID

DTXSID60894184
Record name Gallium phosphide
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Molecular Weight

100.697 g/mol
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Physical Description

Amber translucent solid; Greenish-yellow opaque solid if unreacted gallium present; [Merck Index] Pale orange solid; [Alfa Aesar MSDS]
Record name Gallium phosphide
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CAS No.

12063-98-8
Record name Gallium phosphide
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